molecular formula C6H9NS B14205389 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene CAS No. 820252-92-4

5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene

Cat. No.: B14205389
CAS No.: 820252-92-4
M. Wt: 127.21 g/mol
InChI Key: GJZSJYLHCARXHT-UHFFFAOYSA-N
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Description

5-Methyl-6-thia-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure that includes a sulfur and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, the reaction of a cyclopropane derivative with a thiol and an amine can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original spiro compound .

Scientific Research Applications

5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

820252-92-4

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

5-methyl-6-thia-4-azaspiro[2.4]hept-4-ene

InChI

InChI=1S/C6H9NS/c1-5-7-6(2-3-6)4-8-5/h2-4H2,1H3

InChI Key

GJZSJYLHCARXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(CC2)CS1

Origin of Product

United States

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